molecular formula C23H21N5OS B11983218 2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-3-pyridinylmethylidene]acetohydrazide

2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-3-pyridinylmethylidene]acetohydrazide

Cat. No.: B11983218
M. Wt: 415.5 g/mol
InChI Key: PHBGZYDZTFLHIG-AFUMVMLFSA-N
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Description

2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-3-pyridinylmethylidene]acetohydrazide is a complex organic compound with a molecular formula of C24H23N5OS

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-3-pyridinylmethylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 1-(4-methylbenzyl)-1H-benzimidazole, which is then reacted with appropriate reagents to introduce the thio and hydrazide functionalities. The final step involves the condensation of the intermediate with 3-pyridinylmethylidene to form the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use primarily in research settings. large-scale synthesis would generally follow similar steps as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-3-pyridinylmethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridinylmethylidene group, converting it to a more saturated form.

    Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce more saturated derivatives of the original compound.

Scientific Research Applications

2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-3-pyridinylmethylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-3-pyridinylmethylidene]acetohydrazide involves its interaction with molecular targets such as DNA and enzymes. The benzimidazole ring is known to intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-3-pyridinylmethylidene]acetohydrazide apart from similar compounds is its specific substitution pattern on the benzimidazole ring and the presence of the pyridinylmethylidene group

Properties

Molecular Formula

C23H21N5OS

Molecular Weight

415.5 g/mol

IUPAC Name

2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-pyridin-3-ylmethylideneamino]acetamide

InChI

InChI=1S/C23H21N5OS/c1-17-8-10-18(11-9-17)15-28-21-7-3-2-6-20(21)26-23(28)30-16-22(29)27-25-14-19-5-4-12-24-13-19/h2-14H,15-16H2,1H3,(H,27,29)/b25-14+

InChI Key

PHBGZYDZTFLHIG-AFUMVMLFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CN=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CN=CC=C4

Origin of Product

United States

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